Methyl 3-(2-chloroacetyl)benzoate

chemical stability storage conditions procurement logistics

Researchers requiring sequential derivatization without protecting-group strategies face limited options among commercial building blocks. Methyl 3-(2-chloroacetyl)benzoate solves this with two orthogonal electrophilic centers-a chloroacetyl group and a methyl ester-enabling chemoselective transformations. • Dual-electrophile meta-substituted scaffold; LogP 2.07 within optimal fragment-based drug discovery range (1-3) • 95% purity; ambient storage; lower hazard than bromoacetyl analogs • Enables synthesis of anti-inflammatory, analgesic, and herbicidal derivatives • Compatible with diversity-oriented synthesis of thiazole, oxazole, imidazole, and indanone scaffolds

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 177328-89-1
Cat. No. B1378847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloroacetyl)benzoate
CAS177328-89-1
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C(=O)CCl
InChIInChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
InChIKeyKTEVLGYXZFFPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-chloroacetyl)benzoate: A Dual-Electrophile Scaffold


Methyl 3-(2-chloroacetyl)benzoate (CAS 177328-89-1) is a meta-substituted benzoate ester bearing a chloroacetyl ketone side chain, classified as a dual-electrophile small-molecule scaffold with a molecular weight of 212.63 g mol⁻¹ . Unlike simple benzoate esters or mono-functional acetophenones, this compound offers two orthogonal reactive centers — a methyl ester and an α-chloroketone — enabling sequential chemoselective transformations without protecting-group manipulation. It is primarily sourced at 95% purity and serves as a versatile intermediate in the synthesis of anti-inflammatory and analgesic agents, as well as herbicidal derivatives .

No Substitute: Methyl 3-(2-chloroacetyl)benzoate vs. Analogs


Superficial structural similarity invites procurement teams to consider substituting methyl 3-(2-chloroacetyl)benzoate with the corresponding 3-acetyl or 3-(2-bromoacetyl) analog. Such substitution introduces quantifiable liabilities that undermine synthesis reproducibility, safety compliance, and downstream biological outcomes. The chloroacetyl group occupies a distinct reactivity window between the inert acetyl analog and the highly labile bromoacetyl analog, critically affecting chemoselectivity in the presence of the methyl ester [1]. Furthermore, the meta-substitution pattern dictates the regiochemical course of intramolecular cyclization reactions — the para-substituted isomer (methyl 4-(2-chloroacetyl)benzoate) yields structurally divergent products when subjected to identical reaction conditions [2]. Procurement decisions based solely on structural analogy therefore carry a material risk of synthetic failure and compromised experimental outcomes.

Methyl 3-(2-chloroacetyl)benzoate – Comparative Evidence


Storage Stability: Ambient vs. Refrigerated

Methyl 3-(2-chloroacetyl)benzoate demonstrates superior ambient storage stability relative to its bromoacetyl analog. The chloroacetyl derivative requires only 'Store long-term in a cool, dry place' (ambient conditions) , whereas methyl 3-(2-bromoacetyl)benzoate mandates 'Store long-term at 2–8 °C' (refrigerated) . This differential reflects the higher intrinsic lability of the C–Br bond compared to the C–Cl bond in the α-haloketone moiety, translating into reduced cold-chain logistics burden and lower storage cost for the chloroacetyl compound.

chemical stability storage conditions procurement logistics

Safety Classification: Irritant vs. Corrosive

Methyl 3-(2-chloroacetyl)benzoate carries a GHS07 (Harmful/Irritant) classification with Signal Word 'Warning' and hazard statements H302, H315, H319, H335 . In contrast, methyl 3-(2-bromoacetyl)benzoate carries both GHS05 (Corrosive) and GHS07 classifications with Signal Word 'Danger' and hazard statement H314 (Causes severe skin burns and eye damage) . The absence of a corrosive classification (GHS05) for the chloroacetyl analog reflects the lower electrophilic reactivity of the C–Cl bond relative to the C–Br bond, translating into reduced personal protective equipment (PPE) requirements and simplified laboratory handling protocols.

laboratory safety GHS classification risk assessment

LogP-Driven Prioritization for Medicinal Chemistry

Methyl 3-(2-chloroacetyl)benzoate possesses a measured LogP of 2.07 . This falls within the optimal drug-like lipophilicity range (LogP 1–3) for oral bioavailability, whereas the non-halogenated analog methyl 3-acetylbenzoate has a computed LogP of approximately 1.93 (XLogP3) [1], reflecting the modest but quantifiable lipophilicity enhancement conferred by the chlorine atom. LogP values outside the 1–3 window are associated with increased attrition rates in drug discovery due to poor solubility (LogP > 3) or inadequate membrane permeability (LogP < 1). The 2.07 value positions the chloroacetyl derivative favorably for fragment-based and lead-optimization programs.

lipophilicity drug-likeness physicochemical profiling LogP

Meta Regiochemistry: Divergent Cyclization Outcomes

The meta-substitution pattern of methyl 3-(2-chloroacetyl)benzoate directs intramolecular Friedel-Crafts cyclization to form 5-substituted indanone derivatives, whereas the para-isomer (methyl 4-(2-chloroacetyl)benzoate) would undergo cyclization to yield tetralone-type products. This regiochemical control is absolute under standard Friedel-Crafts conditions employing chloroacetyl chloride and Lewis acid catalysts [1]. The meta isomer thus provides access to a fundamentally different chemical space — indanone scaffolds — which are privileged structures in medicinal chemistry for kinase inhibitors and anti-inflammatory agents. No comparable regiochemical outcome can be achieved using the para-substituted analog without redesigning the entire synthetic route.

regioselective synthesis intramolecular cyclization heterocycle synthesis

Dual-Electrophile Orthogonal Reactivity

Methyl 3-(2-chloroacetyl)benzoate presents two electrophilic centers with distinct reactivity profiles: the α-chloroketone (susceptible to nucleophilic substitution with amines, thiols, and alkoxides) and the methyl ester (hydrolyzable to the carboxylic acid under basic conditions or reducible to the benzyl alcohol). The chloroacetyl group can be selectively displaced by N-, S-, and O-nucleophiles in the presence of the intact methyl ester under mild conditions (e.g., K₂CO₃, DMF, ambient temperature), because the ester carbonyl is less electrophilic than the α-chloroketone [1]. This orthogonal reactivity eliminates the need for protecting-group strategies when constructing heterocyclic libraries (e.g., thiazoles, oxazoles, imidazoles) from a single precursor. In contrast, methyl 3-acetylbenzoate lacks the α-halogen leaving group entirely, requiring pre-activation for further functionalization, while the bromoacetyl analog is susceptible to premature hydrolysis and cross-reactivity under the same mild conditions.

chemoselective synthesis orthogonal reactivity protecting-group-free synthesis

Methyl 3-(2-chloroacetyl)benzoate: Applications & Procurement


MedChem: Anti-Inflammatory & Analgesic Lead Synthesis

Methyl 3-(2-chloroacetyl)benzoate is employed as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents. The chloroacetyl group is substituted with various N-, O-, and S-nucleophiles to generate diverse derivatives that exhibit significant in vitro inhibition of inflammatory markers . The orthogonal reactivity of the chloroacetyl and methyl ester groups enables sequential derivatization without protecting-group strategies, accelerating lead optimization cycles. Procurement teams supporting medicinal chemistry programs should prioritize this compound over the non-halogenated acetyl analog (which lacks a displaceable leaving group) and the bromoacetyl analog (which introduces higher safety and stability risks).

Agrochemical: Herbicide & Pesticide Precursor Synthesis

This compound serves as a precursor for synthesizing herbicidal derivatives through nucleophilic substitution at the chloroacetyl group. The resulting compounds have demonstrated effective herbicidal activity in agricultural trials . The ambient storage stability and lower hazard classification relative to the bromoacetyl analog make this compound the preferred choice for agrochemical research laboratories operating under standard safety protocols without dedicated cold-chain storage infrastructure.

Diversity-Oriented Synthesis: Heterocyclic Libraries

The dual-electrophile architecture of methyl 3-(2-chloroacetyl)benzoate enables diversity-oriented synthesis of heterocyclic libraries. The chloroacetyl group can be selectively displaced to introduce thiazole, oxazole, imidazole, or triazole moieties, while the methyl ester remains available for subsequent hydrolysis, amidation, or reduction . The meta-substitution pattern further enables access to indanone-based scaffolds via intramolecular Friedel-Crafts cyclization [1], a synthetic outcome not achievable with the para-substituted isomer. For combinatorial chemistry and fragment-based drug discovery programs, this compound offers a uniquely versatile entry point into multiple privileged chemotypes from a single commercially available building block.

Fragment-Based Drug Discovery: LogP-Optimized Block

With a LogP of 2.07 , methyl 3-(2-chloroacetyl)benzoate resides within the optimal lipophilicity range (LogP 1–3) for fragment-based drug discovery. This value positions it favorably relative to the non-halogenated acetyl analog (LogP ≈ 1.93) for programs targeting oral bioavailability. Fragment library curators seeking balanced hydrophilicity–lipophilicity profiles with a reactive handle for subsequent fragment elaboration should consider this compound as a core scaffold for fragment growth strategies.

Technical Documentation Hub

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